molecular formula C6H8N2 B12282866 4-Allyl-1H-imidazole CAS No. 50995-98-7

4-Allyl-1H-imidazole

Cat. No.: B12282866
CAS No.: 50995-98-7
M. Wt: 108.14 g/mol
InChI Key: PJCTVLGNVGGVJR-UHFFFAOYSA-N
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Description

4-Allyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the fourth position Imidazoles are a class of compounds known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Allyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of allylamine with glyoxal and ammonia, which leads to the formation of the imidazole ring with the allyl group at the fourth position. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize the reaction conditions and scale up the production. The use of advanced catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Allyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can lead to the formation of allyl epoxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

4-Allyl-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Allyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The allyl group can also participate in various chemical reactions, enhancing the compound’s reactivity and potential biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Allyl-1H-imidazole can be compared with other imidazole derivatives, such as:

    4-Phenyl-1H-imidazole: This compound has a phenyl group instead of an allyl group, leading to different reactivity and applications.

    4-Methyl-1H-imidazole:

    4-(1H-Imidazol-1-yl)phenol: This compound features a phenol group, which significantly alters its chemical behavior and applications.

The uniqueness of this compound lies in the presence of the allyl group, which enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

50995-98-7

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

IUPAC Name

5-prop-2-enyl-1H-imidazole

InChI

InChI=1S/C6H8N2/c1-2-3-6-4-7-5-8-6/h2,4-5H,1,3H2,(H,7,8)

InChI Key

PJCTVLGNVGGVJR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CN=CN1

Origin of Product

United States

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